molecular formula C31H41NO8S B3062374 Uscharin CAS No. 24211-81-2

Uscharin

Cat. No.: B3062374
CAS No.: 24211-81-2
M. Wt: 587.7 g/mol
InChI Key: DONIPVCAKBPJLH-IGACXKNBSA-N
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Description

Uscharin is a potent molluscicidal compound isolated from the latex of the plant Calotropis procera. This plant is commonly found in the deserts of Egypt and is known for its broad ovate fleshy leaves. This compound has been identified as a highly toxic substance to land snails, particularly Theba pisana, and is 128 times more toxic than methomyl, a commonly used molluscicide .

Preparation Methods

Uscharin is isolated from the latex of Calotropis procera through a series of extraction and purification steps. The latex is first collected from the plant and subjected to solvent extraction and partitioning. The active ingredient is then purified by fractional crystallization from 95% aqueous ethanol. The purity of the isolated material is monitored using thin-layer chromatography (TLC). Chemical identification is carried out using mass spectrometry, infrared spectroscopy, and proton magnetic resonance spectroscopy .

Chemical Reactions Analysis

Uscharin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include mineral acids such as sulfuric acid, hydrochloric acid, and organic sulfonic acids like benzenesulfonic acid. The major products formed from these reactions include uscharidin, which is obtained by hydrolysis of this compound using acidic splitting agents .

Scientific Research Applications

Uscharin has several scientific research applications, particularly in the field of pest control. Its potent molluscicidal properties make it a valuable compound for controlling land snails that cause significant damage to ornamental plants, shrubs, vegetables, fruits, and trees. Additionally, this compound has been studied for its potential use in controlling freshwater snails that act as vectors for diseases such as fascioliasis .

Mechanism of Action

The mechanism of action of uscharin involves its interaction with the molecular targets in the snails, leading to their death. This compound is a cardenolide, a type of cardiac glycoside, which exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition disrupts the ionic balance within the cells, leading to cell death and ultimately the death of the snail .

Comparison with Similar Compounds

Uscharin is unique in its high toxicity to land snails compared to other molluscicides. Similar compounds include other cardenolides such as calotropin and uscharidin, which are also derived from Calotropis procera. this compound stands out due to its significantly higher toxicity and effectiveness in controlling snail populations .

Properties

CAS No.

24211-81-2

Molecular Formula

C31H41NO8S

Molecular Weight

587.7 g/mol

IUPAC Name

(1S,3R,5S,7R,9S,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde

InChI

InChI=1S/C31H41NO8S/c1-17-13-30(32-9-10-41-30)31(36)26(38-17)39-23-12-19-3-4-22-21(28(19,16-33)14-24(23)40-31)5-7-27(2)20(6-8-29(22,27)35)18-11-25(34)37-15-18/h9,11,16-17,19-24,26,35-36H,3-8,10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23-,24-,26+,27-,28-,29+,30+,31-/m1/s1

InChI Key

DONIPVCAKBPJLH-IGACXKNBSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@]3([C@@H](O1)O[C@@H]4C[C@@H]5CC[C@@H]6[C@@H]([C@]5(C[C@H]4O3)C=O)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)N=CCS2

Canonical SMILES

CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)C=O)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)N=CCS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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